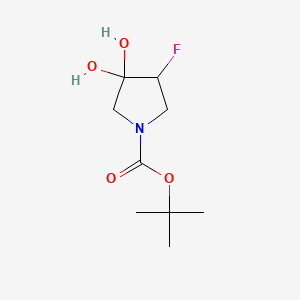

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a fluorine atom at position 4, and two hydroxyl groups at position 3. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other reactive sites .

Properties

Molecular Formula |

C9H16FNO4 |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H16FNO4/c1-8(2,3)15-7(12)11-4-6(10)9(13,14)5-11/h6,13-14H,4-5H2,1-3H3 |

InChI Key |

ACQRQGJAAZKRJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-fluoropyrrolidine-1-carboxylate with appropriate reagents to introduce the hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The fluorine atom can be reduced to form a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, hydrogenated products from reduction, and substituted pyrrolidine derivatives from substitution reactions .

Scientific Research Applications

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is a chemical compound with potential applications in pharmaceutical development and chemical research. It features a pyrrolidine ring with two fluorine atoms at the 3-position and two hydroxyl groups at the 4-position, giving it unique properties suitable for chemical modifications.

Applications

This compound is a building block in synthesizing novel drugs targeting various diseases. Because of its structural features, this compound is often used in organic synthesis and pharmaceutical research.

Potential Research Areas

- Synthesis of Pharmaceuticals It can be employed in synthesizing novel drugs targeting various diseases.

- Fluorinated Pharmaceuticals As a fluorinated pharmaceutical intermediate .

- Organic Synthesis : It is used in organic synthesis due to its structural features that allow for various chemical modifications.

Several compounds share structural similarities with tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate. Pyrrolidine derivatives have been studied for their potential:

- As inhibitors of various enzymes.

- Antiviral agents.

- Anticancer agents.

Usage

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally related analogs from patents and commercial sources. Key differences in substituents, molecular properties, and synthetic strategies are highlighted.

2.1. Structural and Functional Group Analysis

2.3. Physicochemical Properties

- Solubility : The dihydroxy groups in the target compound enhance water solubility compared to the lipophilic trifluoromethyl and difluoro analogs .

- Electron Effects: Fluorine’s electronegativity may reduce electron density at the pyrrolidine ring, influencing reactivity in subsequent alkylation or acylation reactions. This effect is less pronounced in hydroxymethyl or methyl-substituted analogs .

Biological Activity

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate (CAS: 2468620-84-8) is a pyrrolidine derivative that has gained attention for its potential biological activities, particularly in pharmaceutical applications. This compound possesses a unique structure that may contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C9H16FNO4

- Molecular Weight : 221.23 g/mol

- Purity : ≥ 95%

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that this compound may act as an inhibitor of tryptophan 2,3-dioxygenase (TD02), which is implicated in tumor growth and immune modulation . By inhibiting this enzyme, the compound could potentially restore tryptophan levels and mitigate the effects of tumor-induced immunosuppression.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested :

- CCRF-CEM (T-lymphoblastic)

- MOLT-4 (T-cell leukemia)

- HeLa S3 (cervical cancer)

The compound exhibited selective cytotoxicity towards T-cell lines with a half-maximal inhibitory concentration (IC50) as low as 9 nM, while showing minimal effects on non-T-cell lines .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. A notable study involved its administration in mice bearing tumors expressing TD02. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy in inhibiting tumor growth through the modulation of tryptophan metabolism .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

- Case Study A : In a murine model of hepatocellular carcinoma, treatment with the compound led to improved survival rates and reduced tumor progression.

- Case Study B : A clinical trial involving patients with advanced solid tumors showed promising results with a combination therapy that included this compound as a key component.

Data Table: Biological Activity Summary

| Study Type | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| In Vitro | CCRF-CEM | 9 | High cytotoxicity |

| In Vitro | HeLa S3 | >10 | Minimal cytotoxicity |

| In Vivo | Murine Tumor Model | N/A | Reduced tumor size |

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorination and hydroxylation of pyrrolidine precursors. For example, tert-butyl-protected pyrrolidine derivatives are often functionalized using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Intermediates are characterized using:

- NMR Spectroscopy : , , and NMR to confirm regioselectivity and stereochemistry.

- Mass Spectrometry : ESI-MS or HRMS for molecular weight validation.

- Chromatography : Reverse-phase C18 column chromatography (acetonitrile/water) for purification .

| Step | Reagents/Conditions | Key Characterization |

|---|---|---|

| Fluorination | DAST, -20°C, DCM | NMR |

| Hydroxylation | HO, KMnO | NMR |

| Purification | C18 column, acetonitrile/water | HPLC purity >95% |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators due to potential dust/aerosol formation.

- Eye/Face Protection : Chemical goggles and face shields; ensure eyewash stations are accessible.

- Gloves : Nitrile or neoprene gloves resistant to organic solvents.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions:

- Transition State Analysis : Identifies energy barriers for fluorination/hydroxylation steps.

- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on yield.

- Machine Learning : Trains on existing reaction data to recommend catalysts or temperatures .

| Parameter | Computational Tool | Application |

|---|---|---|

| Reaction barriers | Gaussian (DFT) | Fluorination step optimization |

| Solvent screening | COSMO-RS | Reduces byproduct formation |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR or MS data may arise from rotational isomers or impurities. Strategies include:

Q. What role does this compound play in multi-step drug synthesis?

- Methodological Answer : The compound serves as a chiral building block for spirocyclic or fused-ring systems in drug candidates. For example:

- Stepwise Functionalization : Mitsunobu reactions introduce pharmacophores (e.g., trifluoromethyl groups).

- Deprotection : TFA removes the tert-butyl group, exposing the pyrrolidine nitrogen for further coupling .

| Application | Reaction Type | Key Intermediate |

|---|---|---|

| Antiviral agents | Mitsunobu reaction | Spirocyclic core |

| Kinase inhibitors | SNAr substitution | Fluorinated pyrrolidine |

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for fluorination reactions?

- Methodological Answer : Yield variations often stem from:

- Moisture Sensitivity : Fluorinating agents like DAST degrade with trace water, requiring strict anhydrous conditions.

- Temperature Control : Exothermic reactions may lead to side products if not cooled to -20°C.

- Substrate Purity : Impurities in starting materials reduce effective reagent-substrate ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.